AI3-20829
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
AI3-20829 can be synthesized through the esterification of malic acid with pentanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods
In industrial settings, dipentyl malate is produced using continuous esterification processes. These processes involve the use of large-scale reactors where malic acid and pentanol are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
AI3-20829 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, dipentyl malate can be hydrolyzed back into malic acid and pentanol.
Oxidation: Under oxidative conditions, dipentyl malate can be converted into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert dipentyl malate into alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Malic acid and pentanol.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
AI3-20829 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of plasticizers, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of dipentyl malate involves its interaction with various molecular targets and pathways. In biological systems, it can participate in metabolic pathways, such as the citric acid cycle, where it is converted into malate and subsequently into other intermediates. Its ester functional group allows it to undergo hydrolysis, releasing malic acid and pentanol, which can further participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Dipentyl phthalate: Another ester used as a plasticizer with similar chemical properties.
Diethyl malate: An ester of malic acid with ethanol, used in similar applications.
Dibutyl malate: An ester of malic acid with butanol, also used in industrial applications.
Uniqueness
AI3-20829 is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its longer carbon chain compared to other malate esters provides different solubility and reactivity characteristics, making it suitable for specific industrial applications .
Properties
CAS No. |
32508-40-0 |
---|---|
Molecular Formula |
C14H26O5 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
dipentyl 2-hydroxybutanedioate |
InChI |
InChI=1S/C14H26O5/c1-3-5-7-9-18-13(16)11-12(15)14(17)19-10-8-6-4-2/h12,15H,3-11H2,1-2H3 |
InChI Key |
QYBQSAJWDVWJEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CC(C(=O)OCCCCC)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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